2-Chloro-4-hydroxy-3-(trifluoromethyl)pyridine
Overview
Description
2-Chloro-4-hydroxy-3-(trifluoromethyl)pyridine is an organic compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique physicochemical properties, which make them valuable in various industrial and scientific applications. The presence of the trifluoromethyl group imparts significant stability and reactivity to the molecule, making it a key intermediate in the synthesis of various agrochemicals and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-hydroxy-3-(trifluoromethyl)pyridine typically involves the chlorination and hydroxylation of pyridine derivatives. One common method includes the reaction of 2-chloro-3-(trifluoromethyl)pyridine with a hydroxylating agent under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often employs a continuous flow process to ensure high yield and purity. The process involves the vapor-phase chlorination and hydroxylation of pyridine derivatives, followed by purification steps such as distillation and crystallization . This method is preferred for large-scale production due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-hydroxy-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used in substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
2-Chloro-4-hydroxy-3-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as a building block for the development of pharmaceutical agents, particularly those targeting specific enzymes and receptors.
Industry: The compound is used in the production of agrochemicals, such as herbicides and insecticides.
Mechanism of Action
The mechanism of action of 2-Chloro-4-hydroxy-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, allowing it to effectively modulate biological pathways. The hydroxyl group can form hydrogen bonds with target molecules, further stabilizing the interaction .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
- 4-Chloro-2-(trifluoromethyl)pyridine
Uniqueness
2-Chloro-4-hydroxy-3-(trifluoromethyl)pyridine is unique due to the presence of both a hydroxyl group and a trifluoromethyl group on the pyridine ring. This combination imparts distinct physicochemical properties, such as increased reactivity and stability, making it a valuable intermediate in various synthetic processes .
Properties
IUPAC Name |
2-chloro-3-(trifluoromethyl)-1H-pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3NO/c7-5-4(6(8,9)10)3(12)1-2-11-5/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWUPUUYYNIDSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C(C1=O)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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